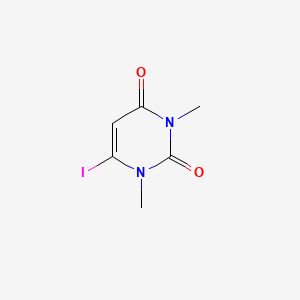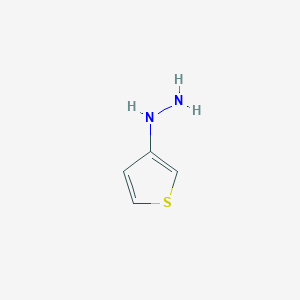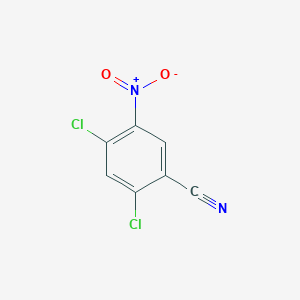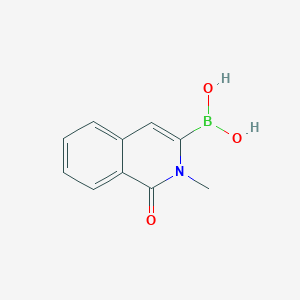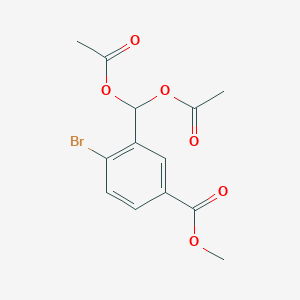
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C13H13BrO6. It is characterized by the presence of a bromine atom, a methoxycarbonyl group, and two acetate groups attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate typically involves the bromination of a suitable phenyl precursor followed by esterification reactions. One common method includes the bromination of 2-methoxycarbonylphenylmethanol using bromine or a brominating agent under controlled conditions. The resulting bromo compound is then subjected to esterification with acetic anhydride in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The ester groups can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate involves its interaction with specific molecular targets. The bromine atom and ester groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-methylphenyl)methylene diacetate
- (2-Bromo-5-(ethoxycarbonyl)phenyl)methylene diacetate
- (2-Bromo-5-(hydroxycarbonyl)phenyl)methylene diacetate
Uniqueness
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is unique due to the presence of the methoxycarbonyl group, which imparts specific reactivity and properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C13H13BrO6 |
|---|---|
Molecular Weight |
345.14 g/mol |
IUPAC Name |
methyl 4-bromo-3-(diacetyloxymethyl)benzoate |
InChI |
InChI=1S/C13H13BrO6/c1-7(15)19-13(20-8(2)16)10-6-9(12(17)18-3)4-5-11(10)14/h4-6,13H,1-3H3 |
InChI Key |
UGFIKOHVYRAXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC(=C1)C(=O)OC)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


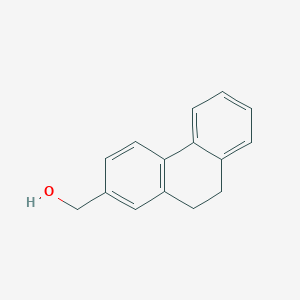
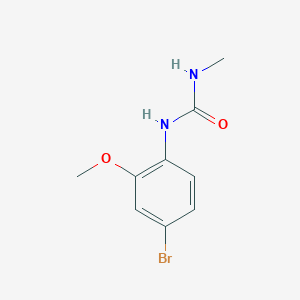
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)


![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
